molecular formula C5H4ClF3N2O2S B1380408 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1365939-85-0

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1380408
CAS No.: 1365939-85-0
M. Wt: 248.61 g/mol
InChI Key: WYLMQTQGNXQZHD-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and sulfonyl chloride functional groups make this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

    Chlorosulfonation: The pyrazole compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position. This reaction is usually carried out under controlled temperature conditions to prevent decomposition.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation. Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and sulfonic acids .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLMQTQGNXQZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365939-85-0
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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